N-cyclooctyl-5-methylthiophene-2-sulfonamide
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Overview
Description
N-cyclooctyl-5-methylthiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-5-methylthiophene-2-sulfonamide typically involves the sulfonation of 5-methylthiophene followed by the introduction of the cyclooctyl group. One common method involves the reaction of 5-methylthiophene with chlorosulfonic acid to form 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with cyclooctylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-cyclooctyl-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-cyclooctyl-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-methylthiophene-2-sulfonamide: Similar structure but with a methyl group instead of a cyclooctyl group.
N-cyclooctyl-2-methyl-5-(1,2-thiophenyl)-sulfonamide: Another thiophene derivative with a different substitution pattern.
Uniqueness
N-cyclooctyl-5-methylthiophene-2-sulfonamide is unique due to its specific combination of a cyclooctyl group and a methyl-substituted thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclooctyl-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S2/c1-11-9-10-13(17-11)18(15,16)14-12-7-5-3-2-4-6-8-12/h9-10,12,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWBPSWGNIYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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